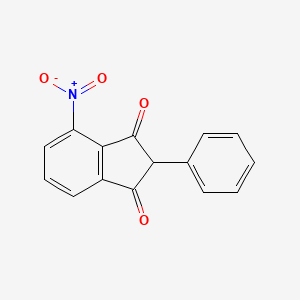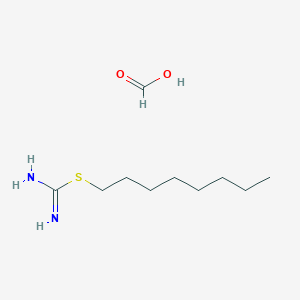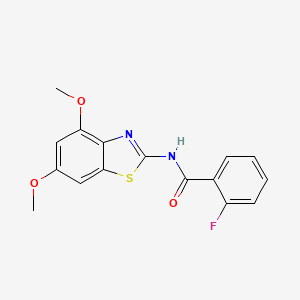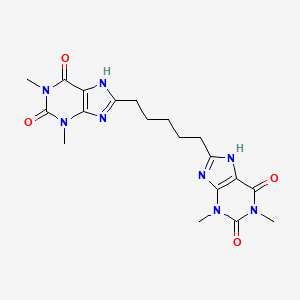
2-Diethoxyphosphorylethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethoxyphosphorylethyl dodecanoate is a chemical compound with the molecular formula C18H37O5P It is known for its unique structure, which includes a phosphorylethyl group attached to a dodecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphorylethyl dodecanoate typically involves the reaction of dodecanoic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphorylethyl ester. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Diethoxyphosphorylethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to simpler phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Diethoxyphosphorylethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2-Diethoxyphosphorylethyl dodecanoate involves its interaction with specific molecular targets. The phosphorylethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diethoxyphosphorylethyl hexanoate
- 2-Diethoxyphosphorylethyl octanoate
- 2-Diethoxyphosphorylethyl decanoate
Uniqueness
Compared to similar compounds, 2-Diethoxyphosphorylethyl dodecanoate has a longer carbon chain, which can influence its physical and chemical properties. This longer chain may result in different solubility, reactivity, and biological activity, making it unique for specific applications .
Propiedades
Número CAS |
5463-13-8 |
|---|---|
Fórmula molecular |
C18H37O5P |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C18H37O5P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
Clave InChI |
XOYMBJDSLQDOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)

![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)





![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)




